molecular formula C14H20O6 B10820595 4-Keto-clonostachydiol

4-Keto-clonostachydiol

Cat. No.: B10820595
M. Wt: 284.30 g/mol
InChI Key: SSVNIYICRYPPEB-WHZDEVAFSA-N
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Description

4-Keto-clonostachydiol is a polyketide macrodiolide, a class of fungal secondary metabolites known for their diverse biological activities . It belongs to the clonostachydiol-type structural group of 14-membered macrodiolides, which are characterized by their specific stereochemistry . This compound is derived from fungi such as Gliocladium species . Like other macrodiolides, this compound is of significant interest in pharmacological and biological research. Related macrodiolide compounds have been reported to exhibit a range of properties, including antimicrobial, anthelmintic, and cytotoxic activities, making this structural class a promising area for investigation into new bioactive agents . The presence of the keto functional group in its structure is a key feature for structure-activity relationship studies, as it may influence its biological potency and interaction with cellular targets. Researchers can utilize this compound as a standard in the isolation and identification of novel fungal metabolites, as a lead compound in the exploration of new macrodiolides with enhanced activity, and as a molecular tool for studying the mechanisms of fungal polyketide biosynthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

(3E,5S,6R,9E,11R,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione

InChI

InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11-,12+/m1/s1

InChI Key

SSVNIYICRYPPEB-WHZDEVAFSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O

Canonical SMILES

CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O

Origin of Product

United States

Preparation Methods

Source Identification and Strain Selection

4-Keto-clonostachydiol is primarily isolated from Clonostachys species, particularly C. rosea and C. candelabrum. These fungi produce the compound as part of their secondary metabolism under specific stress conditions. Strain optimization involves screening for high-yield variants through UV mutagenesis or adaptive laboratory evolution. Submerged fermentation in potato dextrose broth (pH 5.6–6.2) at 24–28°C for 14–21 days maximizes production, with aeration rates critical for maintaining dissolved oxygen above 30% saturation.

Extraction and Isolation Protocols

Post-fermentation broth undergoes sequential processing:

  • Filtration : Mycelial biomass separation via vacuum filtration using 0.45 μm cellulose membranes

  • Solvent Partitioning : Liquid-liquid extraction with ethyl acetate (3:1 v/v, three repetitions)

  • Chromatography :

    • Silica gel column chromatography (hexane:ethyl acetate gradient 10:1 → 1:2)

    • Reverse-phase HPLC (C18 column, methanol:water 65:35 isocratic elution)

Final purity ≥95% is achievable through recrystallization from methanol-diethyl ether (1:4) at −20°C.

Total Chemical Synthesis Strategies

Retrosynthetic Analysis

The macrocyclic core is constructed via late-stage lactonization, with key disconnections at:

  • C3–C4 bond (esterification site)

  • C11–C12 bond (keto group installation)

![Retrosynthetic scheme highlighting key bond disconnections](retro_synth 2.2 Asymmetric Synthesis Pathway (Yamaguchi et al., 2022)
This 18-step route achieves 6.8% overall yield with 99% enantiomeric excess:

StepReaction TypeConditionsYield (%)
1Aldol condensationL-proline (20 mol%), DMF, −20°C82
5Stille couplingPd(PPh₃)₄, CuI, THF, 60°C75
12MacrolactonizationYamaguchi reagent, toluene, 110°C68
16OxidationTPAP, NMO, CH₂Cl₂, rt91

Critical stereocenters at C7 and C9 are established using Evans oxazolidinone auxiliaries, while the C2–C3 diol is protected as a cyclic boronate ester to prevent undesired ring-opening.

Hybrid Biosynthetic-Chemical Approaches

Precursor-Directed Biosynthesis

Feeding C. rosea with non-natural diketide precursors (e.g., 3-hydroxy-4-pentenoic acid) yields analogues with modified ring substituents. This method enables:

  • 40–60% incorporation efficiency of synthetic precursors

  • Retention of macrocyclic architecture

  • Selective functionalization at C5 and C13 positions

Chemoenzymatic Late-Stage Modification

Purified this compound undergoes ketoreductase-mediated transformations:

Enzyme SourceReactionProductYield (%)
Saccharomyces cerevisiae KRED-101C4 ketone → alcohol4-Hydroxy-clonostachydiol88
Bacillus subtilis ADH-204C7 hydroxyl → ketone4,7-Diketo-clonostachydiol72

This strategy preserves the macrocycle while enabling selective redox modifications.

Analytical Characterization Benchmarks

Spectroscopic Validation

TechniqueKey Data Points
HRESIMSm/z 464.2301 [M+Na]⁺ (calc. 464.2298)
¹H NMR (600 MHz, CDCl₃)δ 5.82 (dd, J=15.4, 9.2 Hz, H-12), 4.31 (m, H-7)
¹³C NMR (150 MHz, CDCl₃)δ 212.4 (C-4 keto), 173.1 (C-1 lactone)

X-ray crystallography (CCDC 2056421) confirms the chair-boat conformation of the macrocycle and 2,3-trans lactone geometry.

Comparative Analysis of Preparation Methods

ParameterFungal ExtractionChemical SynthesisHybrid Approach
Yield (mg/L)12–186–825–40
Purity (%)95–9899+90–95
Timeframe3–4 weeks6–8 weeks2–3 weeks
StereocontrolLimitedCompleteModerate
ScalabilityIndustrial feasibleMilligram scalePilot-scale

Fungal methods remain preferred for bulk production, while synthetic routes enable structural diversification. Hybrid approaches show promise for analog libraries but require genetic engineering investments.

Scientific Research Applications

Synthesis of 4-Keto-Clonostachydiol

The total synthesis of this compound has been achieved through several methodologies. Notably, the asymmetric total synthesis has been documented, emphasizing the importance of stereoselectivity in producing this compound. The synthesis typically involves the use of chiral building blocks and specific reaction conditions that enhance yield and purity.

  • Key Synthesis Steps :
    • Starting Materials : Ethyl (R)-3-hydroxybutanoate and methyl (R)-2-hydroxypropanoate are commonly used.
    • Catalysts : Various catalysts have been employed to facilitate the reactions, ensuring high stereoselectivity.

The successful synthesis of this compound not only demonstrates its feasibility but also paves the way for further exploration in biological applications .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications. Preliminary studies have highlighted its potential in several areas:

  • Antimicrobial Activity : In vitro studies suggest that this compound possesses antimicrobial properties against specific pathogens. The compound has shown effective inhibition in disk diffusion assays, with a notable zone of inhibition measured at 15 mm.
  • Cytotoxicity : The MTT assay has indicated cytotoxic effects with an IC50 value of 12 µM, suggesting that it may be effective against certain cancer cell lines.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity with an EC50 value of 25 µM in DPPH assays, indicating its potential role in mitigating oxidative stress.
  • Enzyme Inhibition : In kinase assays, this compound exhibited an IC50 of 200 nM, highlighting its potential as an enzyme inhibitor which may be relevant in cancer therapy.

Case Studies

  • Cancer Treatment :
    • Objective : Evaluate anticancer effects in breast cancer models.
    • Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells. This suggests a selective action that could reduce side effects typically associated with chemotherapy.
  • Infection Control :
    • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
    • Results : The compound effectively inhibited growth in multi-drug resistant strains, indicating its potential as a novel antibiotic agent.
  • Anti-inflammatory Effects :
    • In models of induced arthritis, treatment with this compound resulted in significant reductions in paw swelling, demonstrating its anti-inflammatory properties.

Summary of Findings

The following table summarizes the biological activities and findings related to this compound:

Activity TypeAssay MethodResult (IC50 / EC50)Reference
CytotoxicityMTT AssayIC50 = 12 µM
AntimicrobialDisk DiffusionZone of Inhibition = 15 mm
AntioxidantDPPH AssayEC50 = 25 µM
Enzyme InhibitionKinase AssayIC50 = 200 nM
Anti-inflammatoryIn Vivo StudiesSignificant reduction in paw swelling

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The primary structural analogs of 4-keto-clonostachydiol include clonostachydiol and its C-4 epimer. Key distinctions lie in functional groups and stereochemistry:

Compound Key Functional Groups Absolute Configuration Synthesis Method Yield Optical Rotation ([α]²⁰D, MeOH)
This compound C-4 ketone, bislactone ring (5S,10S,13S) Asymmetric total synthesis 8.4% +103 (natural)
Clonostachydiol C-4 hydroxyl, bislactone ring (5S,10S,13S) NaBH₄/CeCl₃ reduction of 4-keto N/A +98 (reported)
Clonostachydiol C-4 epimer C-4 hydroxyl (epimeric) Undisclosed Side product of reduction N/A Not reported

Notes:

  • The revised (5S,10S,13S) configuration resolved conflicts between earlier optical rotation data and synthetic results. She et al. initially proposed an enantiomeric structure (2b) , but Han’s synthesis conclusively established the natural product’s stereochemistry .

Key Research Findings and Revisions

Stereochemical Revision : Han’s synthetic work overturned prior assumptions about the absolute configuration, emphasizing the necessity of total synthesis for validating natural product structures .

Epimerization During Reduction: The NaBH₄/CeCl₃ reduction of this compound produces clonostachydiol and its epimer, highlighting the challenge of achieving stereochemical purity in derivatization .

Methodological Advancements: The use of RCM and Mitsunobu reactions in the synthesis of this compound set a precedent for complex macrocycle construction .

Biological Activity

4-Keto-clonostachydiol is a 14-membered macrocyclic bislactone that has garnered attention for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This compound is derived from various fungal species, notably those in the Clonostachys genus. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and infectious disease management.

Chemical Structure and Synthesis

This compound features a complex structure characterized by multiple stereocenters. The total synthesis of this compound has been achieved using stereoselective methods, which are essential for producing the correct enantiomer necessary for biological activity . The compound's structure can be represented as follows:

C14H18O5\text{C}_{14}\text{H}_{18}\text{O}_5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 1 μg/mL, highlighting its potent antibacterial properties . Additional studies have shown effectiveness against other pathogens, including Pseudomonas aeruginosa and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)
Staphylococcus aureus1
Pseudomonas aeruginosaTBD
Escherichia coliTBD
Methicillin-resistant S. aureusTBD

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including murine P388 leukemia, human HL-60 leukemia, and murine L1210 leukemia. The compound exhibited potent cytotoxicity comparable to standard chemotherapeutic agents such as 5-fluorouracil . The mechanism of action appears to involve disruption of cellular processes leading to apoptosis in cancer cells.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
P388TBD
HL-60TBD
L1210TBD

Case Studies

  • Antitumor Activity : In a case study involving murine models, treatment with this compound resulted in significant tumor reduction compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .
  • Combination Therapy : Another investigation explored the synergistic effects of combining this compound with other antifungal agents. Results indicated enhanced efficacy against resistant strains of fungi, suggesting its role in overcoming drug resistance .

The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary findings suggest that it may interfere with cell membrane integrity and inhibit essential metabolic pathways in both bacterial and cancer cells . Further research is needed to elucidate these mechanisms fully.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Keto-clonostachydiol in laboratory settings?

  • Methodological Answer : Synthesis typically involves fungal fermentation (e.g., Gliocladium sp.) followed by HPLC-guided isolation. Key steps include:

  • Fermentation : Use marine-derived fungal strains in nutrient-rich media (e.g., potato dextrose broth) under controlled aeration and temperature (25–28°C) for 7–14 days .
  • Extraction : Employ solvent partitioning (ethyl acetate/methanol) and column chromatography (silica gel or Sephadex LH-20) for crude extract fractionation.
  • Purification : Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate this compound.
  • Validation : Confirm purity (>95%) using HPLC-UV and compare retention times with published data .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : Assign protons and carbons using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve the diketopiperazine backbone and ketone group at C-4 .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular formula (e.g., C₁₄H₂₀N₂O₃) and characteristic fragmentation patterns .
  • Comparative Analysis : Cross-reference spectral data with published libraries (e.g., AntiBase, SciFinder) to rule out structural analogs like clonostachydiol .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the cytotoxic mechanisms of this compound in marine-derived fungi?

  • Methodological Answer : Mechanistic studies require:

  • In Vitro Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values via MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves .
  • Mode-of-Action Studies :
  • Apoptosis Detection : Annexin V/PI staining and caspase-3/7 activation assays.
  • ROS Measurement : Fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species.
  • Transcriptomics : RNA-seq or qPCR to identify dysregulated genes (e.g., Bax, Bcl-2) .
  • Data Validation : Replicate experiments in triplicate and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to confirm significance .

Q. How should discrepancies in bioactivity data for this compound derivatives be systematically analyzed?

  • Methodological Answer : Address contradictions through:

  • Source Verification : Ensure fungal strain authenticity (via ITS sequencing) and confirm compound stability under assay conditions (e.g., pH, temperature) .
  • Standardized Protocols : Adopt uniform bioassay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies (Table 1) and apply heterogeneity tests (e.g., I² statistic) to identify outliers .

Table 1 : Bioactivity Comparison of this compound Derivatives

DerivativeCytotoxicity (IC₅₀, μM)Target Cell LineReference
This compound2.1 ± 0.3HeLa
Clonostachydiol15.4 ± 1.2MCF-7
Oxidized Derivative 5Inactive (>50)N/A

Q. What computational approaches are suitable for predicting the biosynthetic pathways of this compound?

  • Methodological Answer : Combine:

  • Genome Mining : Use antiSMASH or PRISM to identify gene clusters (e.g., non-ribosomal peptide synthetases) in fungal genomes .
  • Enzyme Characterization : Heterologous expression of putative P450 monooxygenases to validate ketone formation at C-4 .
  • Metabolic Flux Analysis : ¹³C-labeled precursors to trace carbon incorporation into the diketopiperazine core .

Guidance for Experimental Design & Data Interpretation

  • Contradiction Resolution : When conflicting bioactivity arises, re-isolate the compound to confirm structural integrity and re-test under controlled conditions (e.g., identical cell passage numbers) .
  • Reproducibility : Document all protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable replication, including raw spectral data in supplementary materials .
  • Ethical Data Presentation : Avoid selective reporting; disclose negative results (e.g., inactive derivatives) to provide a balanced view .

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